4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine
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Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes, forming the basis for a number of pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by various substitutions to add the different functional groups . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a pyrimidine ring at its core, with various other groups attached. These include a 3,5-dimethyl-1H-pyrazol-1-yl group, a 4-(5-fluoropyrimidin-4-yl)piperazin-1-yl group, and a methyl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic and nucleophilic substitutions, as well as reactions at the different functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of the different functional groups, as well as the overall shape and size of the molecule .Future Directions
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN8/c1-12-8-13(2)27(24-12)17-9-16(22-14(3)23-17)25-4-6-26(7-5-25)18-15(19)10-20-11-21-18/h8-11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXFTWLSKOQUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=NC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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